2,2,6,6-四甲基-3,5-二氧代庚烷-4-钾

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

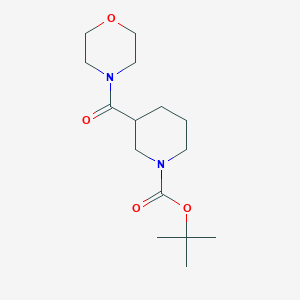

Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide, also known as KMDOH, is a compound with a chemical formula of C10H17KO2 . It is an important reagent in organic synthesis, with a variety of applications in research and industry.

Molecular Structure Analysis

The molecular formula of Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide is C11H19KO2 . The related compound, 2,2,6,6-Tetramethyl-3,5-heptanedione, has a linear formula of (CH3)3CCOCH2COC(CH3)3 .Chemical Reactions Analysis

2,2,6,6-Tetramethyl-3,5-heptanedione is a bidentate ligand used in the synthesis of stable complexes with lanthanide ions . It acts as an air-stable ligand for metal catalysts and serves as a substrate for heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,6,6-Tetramethyl-3,5-heptanedione include a boiling point of 72-73 °C/6 mmHg, a density of 0.883 g/mL at 25 °C, and a refractive index n20/D of 1.459 (lit.) .科学研究应用

Organometallic Reagent

Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide is an organometallic compound . Organometallic compounds are widely used as reagents in the field of synthetic chemistry .

Catalyst

This compound can also act as a catalyst in various chemical reactions . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction .

Precursor Material

It serves as a precursor material in various industrial applications . Precursor materials are substances that undergo chemical changes to form a desired end product .

Thin Film Deposition

In the field of materials science, this compound is used in thin film deposition . Thin film deposition is a process of applying a thin layer of material onto a substrate, which is used in semiconductor devices, solar cells, and screen displays .

LED Manufacturing

It is used in the manufacturing of Light Emitting Diodes (LEDs) . LEDs are widely used in various applications such as lighting, displays, and indicators .

Pharmaceutical Applications

Lastly, this compound has applications in the pharmaceutical industry . It can be used in the synthesis of various pharmaceutical compounds .

安全和危害

The related compound, Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)lead(II), is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard classifications including Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Aquatic Acute 1, Aquatic Chronic 1, Ox. Sol. 2, Repr. 1A, and STOT RE 2 .

未来方向

2,2,6,6-Tetramethyl-3,5-heptanedione has been used as a CVD precursor for the manufacture of advanced dielectric and ferroelectric thin films. It shows superior chemical compatibility and improved safety in MOCVD of PNZT . This suggests potential future directions in the field of materials science and engineering.

作用机制

Target of Action

Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide, also known as 2,2,6,6-Tetramethylheptane-3,5-dione (TMHD), is a β-diketone compound . Its primary targets are various metal ions. The compound’s oxygen atoms can easily coordinate with these metal ions to form stable complexes .

Mode of Action

The compound’s mode of action involves the formation of stable enol forms through tautomerization. Under alkaline conditions, the hydroxyl group of the enol loses a proton, leading to the formation of a negatively charged oxygen atom. This oxygen atom can easily coordinate with various metal ions .

Biochemical Pathways

The compound’s action affects the biochemical pathways involving the targeted metal ions. The formation of stable complexes with metal ions can influence the activity of these ions in various biochemical reactions .

Pharmacokinetics

The compound’s solubility in water is low , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the formation of stable complexes with metal ions. These complexes can be used as catalysts in various organic synthesis reactions . For example, they can catalyze Ullmann reactions and various coupling reactions of aromatic compounds .

Action Environment

The action, efficacy, and stability of Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide can be influenced by environmental factors such as pH. The compound’s ability to form stable enol forms and coordinate with metal ions is enhanced under alkaline conditions .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide involves the reaction of 2,2,6,6-tetramethyl-3,5-dioxoheptanoic acid with potassium hydroxide.", "Starting Materials": [ "2,2,6,6-tetramethyl-3,5-dioxoheptanoic acid", "Potassium hydroxide" ], "Reaction": [ "Dissolve 2,2,6,6-tetramethyl-3,5-dioxoheptanoic acid in a suitable solvent.", "Add potassium hydroxide to the solution and stir for several hours.", "Filter the resulting solution to remove any solid impurities.", "Evaporate the solvent to obtain Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide as a solid." ] } | |

CAS 编号 |

22441-14-1 |

产品名称 |

Potassium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide |

分子式 |

C11H19KO2 |

分子量 |

222.37 g/mol |

IUPAC 名称 |

potassium;2,2,6,6-tetramethylheptane-3,5-dione |

InChI |

InChI=1S/C11H19O2.K/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7H,1-6H3;/q-1;+1 |

InChI 键 |

DUVXSNNQWZFKOY-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[K+] |

规范 SMILES |

CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[K+] |

其他 CAS 编号 |

22441-14-1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1604302.png)

![Cyclohexyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1604315.png)

![Cyclopropyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone](/img/structure/B1604317.png)